molecular formula C12H15BrO3 B5734978 2-Bromo-4-methylphenyl 2-methylpropyl carbonate CAS No. 5406-72-4

2-Bromo-4-methylphenyl 2-methylpropyl carbonate

Cat. No.: B5734978
CAS No.: 5406-72-4
M. Wt: 287.15 g/mol
InChI Key: ZFGIQTSLNQZFEC-UHFFFAOYSA-N
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Description

2-Bromo-4-methylphenyl 2-methylpropyl carbonate is an organic compound with the molecular formula C11H13BrO3. This compound is characterized by the presence of a bromine atom at the 2-position and a methyl group at the 4-position on the phenyl ring, along with a 2-methylpropyl carbonate group. It is used in various chemical syntheses and has applications in different fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methylphenyl 2-methylpropyl carbonate typically involves the reaction of 2-Bromo-4-methylphenol with 2-methylpropyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:

  • Dissolve 2-Bromo-4-methylphenol in anhydrous dichloromethane.
  • Add pyridine to the solution to act as a base.
  • Slowly add 2-methylpropyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the organic layer.
  • Purify the product by column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve crystallization or distillation techniques to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methylphenyl 2-methylpropyl carbonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Ester Hydrolysis: The carbonate group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and alcohol.

    Oxidation: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.

    Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

Major Products Formed

    Nucleophilic Substitution: Products include substituted phenyl derivatives.

    Ester Hydrolysis: Products are 2-Bromo-4-methylphenol and 2-methylpropanol.

    Oxidation: The major product is 2-Bromo-4-methylbenzoic acid.

Scientific Research Applications

2-Bromo-4-methylphenyl 2-methylpropyl carbonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: It serves as a precursor for the synthesis of potential drug candidates.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-methylphenyl 2-methylpropyl carbonate involves its reactivity towards nucleophiles and its ability to undergo hydrolysis. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the carbonate group can be hydrolyzed to release the corresponding phenol and alcohol. These reactions are facilitated by the electronic effects of the substituents on the phenyl ring.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methylphenol: Lacks the carbonate group and is less reactive towards nucleophiles.

    4-Methylphenyl 2-methylpropyl carbonate: Lacks the bromine atom and has different reactivity.

    2-Bromo-4-methylbenzoic acid: An oxidation product of 2-Bromo-4-methylphenyl 2-methylpropyl carbonate.

Uniqueness

This compound is unique due to the presence of both a bromine atom and a carbonate group, which allows it to participate in a variety of chemical reactions. Its dual functionality makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(2-bromo-4-methylphenyl) 2-methylpropyl carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO3/c1-8(2)7-15-12(14)16-11-5-4-9(3)6-10(11)13/h4-6,8H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGIQTSLNQZFEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)OCC(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354789
Record name 2-bromo-4-methylphenyl 2-methylpropyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5406-72-4
Record name 2-bromo-4-methylphenyl 2-methylpropyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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